molecular formula C21H14F3N5O B3013319 N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-75-2

N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B3013319
CAS No.: 866845-75-2
M. Wt: 409.372
InChI Key: KQXNLLIDFUZBTG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by:

  • Core structure: A fused triazolo[1,5-a]quinazoline system, which combines a triazole ring with a quinazoline scaffold.
  • Substituents:
    • A 3-(trifluoromethyl)phenyl group at position 2.
    • A furan-2-ylmethylamine group at position 4.

      The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan moiety may influence electronic properties and binding interactions .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O/c22-21(23,24)14-6-3-5-13(11-14)18-20-26-19(25-12-15-7-4-10-30-15)16-8-1-2-9-17(16)29(20)28-27-18/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXNLLIDFUZBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine, a compound notable for its complex structure and potential pharmacological applications, has garnered attention in recent research. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Structural Overview

The compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities. The presence of the furan and trifluoromethyl groups enhances its lipophilicity and biological interactions.

Research indicates that compounds containing triazole and quinazoline structures often exhibit significant inhibition of key enzymes involved in cancer progression. Specifically, studies have shown that derivatives of quinazoline can act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) , which are critical in tumor growth and angiogenesis.

Enzyme Inhibition

  • EGFR Inhibition : The compound has been evaluated for its ability to inhibit EGFR, with findings indicating IC50 values in the low micromolar range. For instance, related compounds have demonstrated IC50 values ranging from 0.31 to 0.35 µM against EGFR, suggesting a strong potential for this class of compounds to disrupt signaling pathways in cancer cells .
  • VEGFR Inhibition : Similar studies have shown that quinazoline derivatives can inhibit VEGFR-2 with comparable efficacy, indicating their potential use in anti-cancer therapies targeting angiogenesis .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the effectiveness of this compound:

  • MCF-7 Cell Line : In studies involving MCF-7 breast cancer cells, the compound exhibited cytotoxic effects with IC50 values ranging from 5.70 to 8.10 µM .
  • HCT-116 Cell Line : Further testing on HCT-116 colon cancer cells revealed even lower IC50 values (2.90 - 6.40 µM), indicating superior potency compared to standard chemotherapeutic agents like doxorubicin .

Apoptosis Induction

The compound's ability to induce apoptosis was assessed through flow cytometry and Western blot analyses. Results indicated an increase in apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2 , suggesting that the compound promotes programmed cell death in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole and quinazoline derivatives:

StudyCompoundIC50 (µM)Target
Quinazoline derivative0.31 - 0.35EGFR
Quinazoline derivative2.90 - 6.40HCT-116
Quinazoline derivative5.70 - 8.10MCF-7

Pharmacokinetic Properties

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics and metabolic stability, making it a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues in the Triazoloquinazoline Family

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Triazolo[1,5-a]quinazoline 3-(trifluoromethyl)phenyl; 5-(furan-2-ylmethyl)amine 447.39 Not explicitly reported; inferred stability from substituents
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 3-(3-methylphenyl); 5-(3,4-dimethoxyphenethyl)amine 471.54 No activity data; structural emphasis on methoxy groups for solubility modulation
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 3-(4-methylphenyl); 5-(3,4-diethoxyphenethyl)amine 513.61 Enhanced lipophilicity due to ethoxy groups; potential CNS penetration

Key Observations :

  • The target compound’s trifluoromethylphenyl group distinguishes it from analogues with methyl or methoxy substituents, likely improving target affinity .
  • Furan-2-ylmethylamine is unique to the target compound; related structures use bulkier arylalkylamines, which may reduce metabolic clearance .

Triazolopyrimidine Analogues with Overlapping Substituents

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activities Reference
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine 5-methyl; 7-amine with trifluoromethylphenyl 335.29 Antimalarial (Plasmodium falciparum DHODH inhibitor)
2-(Trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine 5-methyl; 7-amine with bis(trifluoromethyl)phenyl 362.30 Clinical candidate for antimalarial therapy
Cevipabulin (Triazolopyrimidine derivative) Triazolo[1,5-a]pyrimidine 5-chloro; 7-amine with trifluoropropyl and difluorophenyl 504.85 Microtubule-stabilizing anticancer agent

Key Observations :

  • Triazolopyrimidines generally exhibit lower molecular weights (~300–500 g/mol) compared to triazoloquinazolines (~450–515 g/mol), impacting pharmacokinetic profiles .
  • The trifluoromethyl group is a recurring motif in antimalarial and anticancer agents, suggesting its importance in target engagement .

Pyrazolo[1,5-a]pyrimidines with Trifluoromethylphenyl Groups

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activities Reference
N-(3-(1H-imidazol-1-yl)propyl)-5,6-dimethyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 3-(trifluoromethyl)phenyl; 7-amine with imidazolylpropyl 444.46 Aryl hydrocarbon receptor modulation; 99% HPLC purity
N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 3-(trifluoromethyl)phenyl; 7-amine with imidazolylpropyl 472.50 Anticancer potential; 63% synthetic yield

Key Observations :

  • Pyrazolo[1,5-a]pyrimidines prioritize imidazole-based side chains for solubility and target binding, unlike the target compound’s furan group .
  • The trifluoromethylphenyl group is retained across these compounds, underscoring its role in enhancing potency .

Triazolo[1,5-a][1,3,5]triazines with Furan Moieties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
N-Cyclohexyl-2-(furan-2-yl)-5-phenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine Triazolo[1,5-a][1,3,5]triazine 2-furyl; 7-cyclohexylamine 368.42 Structural emphasis on furan for π-π interactions; 52% synthetic yield

Key Observations :

  • Furan-containing triazolo[1,5-a][1,3,5]triazines demonstrate synthetic feasibility but lack explicit biological data, suggesting the target compound’s furan group may require further functional evaluation .

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